molecular formula C8H11N3O2 B1276514 N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine CAS No. 5367-52-2

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

Cat. No. B1276514
CAS RN: 5367-52-2
M. Wt: 181.19 g/mol
InChI Key: ADPVQLSOQDWABD-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine is a chemical compound that is an important intermediate in organic synthesis. It is utilized in various fields such as medicine, pesticides, and chemical industries. The compound is characterized by the presence of nitro and dimethylamino functional groups attached to a benzene ring, which significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of N,N-dimethyl-1,4-benzenediamine has been explored through both electrochemical and chemical methods. Electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids yields N,N-diarylsulfonyl derivatives with moderate to good yields ranging from 55% to 76% . Chemical synthesis in water at a lower pH results in N-arylsulfonyl-3-arylsulfonyl derivatives with higher yields of 75% to 85% . Another synthesis route for a related compound, N,N-dimethyl-4-nitrobenzylamine, involves the use of methylene chloride as a solvent and dimethylamine hydrochloride as an auxiliary material, achieving a high yield of 94.7% .

Molecular Structure Analysis

The molecular structure and conformation of derivatives of N-benzylideneaniline, which are structurally related to N,N-dimethyl-1,4-benzenediamine, have been studied using electronic absorption spectroscopy and CNDO/S CI calculations. It has been found that the 4-nitro derivatives exhibit considerably twisted conformations . This suggests that the nitro group can significantly affect the molecular conformation of such compounds.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-1,4-benzenediamine derivatives can be inferred from the synthesis methods and the functional groups present in the molecule. The nitro group is a key functional group that can undergo various chemical reactions, such as reduction to an amine, which can further react to form other derivatives. The presence of dimethylamino groups also suggests potential for nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine are not detailed in the provided papers, the properties can be predicted based on the functional groups present. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring, influencing the compound's reactivity. The dimethylamino group is electron-donating, which can also impact the chemical behavior of the compound. The solubility, melting point, and stability of the compound would be influenced by these groups and the overall molecular structure .

Scientific Research Applications

Synthesis of Sulfonamide and Disulfonamide Derivatives

  • N1,N1-dimethyl-4-nitro-1,2-benzenediamine is utilized in the electrochemical and chemical synthesis of various sulfonamide and disulfonamide derivatives. These compounds have been synthesized via the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline, yielding N,N-diarylsulfonyl derivatives with promising results (Khazalpour & Nematollahi, 2015).

Water-Soluble UV-Vis-Sensitive pH Sensors

  • The compound has been functionalized for the development of water-soluble poly(vinyl amine)s, serving as UV-Vis-sensitive pH sensors. This application highlights its utility in creating materials that can detect changes in pH through spectral responses (Roth et al., 2006).

Corrosion Inhibitors

  • Derivatives of N1,N1-dimethyl-4-nitro-1,2-benzenediamine have been studied as potential corrosion inhibitors. Theoretical studies using density functional theory (DFT) have been performed to understand their efficiency and reactive sites, contributing to the field of corrosion prevention (Wang et al., 2006).

N-Methylation of Nitroarenes

  • The compound has been involved in the preparation of N,N-dimethylated amines from nitro starting materials. This process is significant in organic synthesis, providing a method for creating a wide range of functionalized compounds (Pedrajas et al., 2017).

Creation of 1,4-Diamino Heterocycles

  • It has been used in transforming nitroepoxides into 1,4-diamino heterocycles, demonstrating its versatility in the synthesis of bioactive structures and contributing to pharmaceutical research (Vidal-Albalat et al., 2014).

Aluminum Complex Synthesis

  • Research has included its use in synthesizing aluminum complexes incorporating Schiff base ligands derived from it. This application has implications in materials science and catalysis (Saucedo Azpeitia et al., 2011).

properties

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPVQLSOQDWABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413345
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

CAS RN

5367-52-2
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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